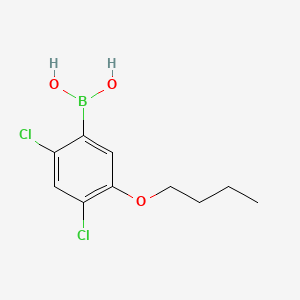

(5-Butoxy-2,4-dichlorophenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

(5-butoxy-2,4-dichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BCl2O3/c1-2-3-4-16-10-5-7(11(14)15)8(12)6-9(10)13/h5-6,14-15H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUSRHVSANUKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681689 | |

| Record name | (5-Butoxy-2,4-dichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-88-7 | |

| Record name | (5-Butoxy-2,4-dichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (5-Butoxy-2,4-dichlorophenyl)boronic acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (5-Butoxy-2,4-dichlorophenyl)boronic acid, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Core Chemical Properties and Structural Elucidation

(5-Butoxy-2,4-dichlorophenyl)boronic acid is a substituted phenylboronic acid that serves as a versatile reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₃BCl₂O₃ |

| Molecular Weight | 262.93 g/mol |

| CAS Number | 1256345-54-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. |

The structural arrangement of a butoxy group and two chlorine atoms on the phenyl ring significantly influences the electronic and steric properties of the boronic acid. The electron-donating butoxy group at the 5-position and the electron-withdrawing chlorine atoms at the 2- and 4-positions create a unique electronic environment that impacts its reactivity in cross-coupling reactions.

Synthesis and Mechanistic Considerations

The synthesis of (5-Butoxy-2,4-dichlorophenyl)boronic acid typically involves a multi-step sequence starting from commercially available precursors. A common synthetic route is outlined below.

Diagram 1: Synthetic Pathway

Caption: A typical synthetic route to the target boronic acid.

The causality behind this experimental choice lies in the regioselective lithiation of the substituted benzene ring, directed by the chloro- and butoxy- substituents. The subsequent reaction with an electrophilic boron source, such as triisopropyl borate, followed by acidic workup, yields the desired boronic acid. This method is a self-validating system as the purity and identity of the product can be confirmed at each stage using standard analytical techniques.

The Suzuki-Miyaura Coupling: A Cornerstone Application

(5-Butoxy-2,4-dichlorophenyl)boronic acid is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Suzuki-Miyaura Coupling

This protocol provides a reliable method for coupling (5-Butoxy-2,4-dichlorophenyl)boronic acid with an aryl halide.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add (5-Butoxy-2,4-dichlorophenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate or cesium carbonate (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The choice of solvent is critical and depends on the solubility of the reactants.

-

Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The inclusion of a base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly influence the reaction rate and yield.

Spectroscopic Characterization

The identity and purity of (5-Butoxy-2,4-dichlorophenyl)boronic acid are confirmed through various spectroscopic techniques.

Table 2: Representative Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Resonances corresponding to the aromatic protons and the butoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents. |

| ¹³C NMR | Signals for the aromatic carbons and the aliphatic carbons of the butoxy group. The carbon attached to the boron atom typically appears in a characteristic chemical shift range. |

| Mass Spec. | The molecular ion peak corresponding to the mass of the compound, confirming its molecular weight. |

Safety, Handling, and Storage

As with all laboratory chemicals, (5-Butoxy-2,4-dichlorophenyl)boronic acid should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture and oxidizing agents. Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is essential to maintain their integrity.

Conclusion

(5-Butoxy-2,4-dichlorophenyl)boronic acid is a valuable and versatile building block in organic synthesis. Its unique electronic and structural features make it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reaction mechanisms, as outlined in this guide, is paramount for its successful application in research and development.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

An In-depth Technical Guide to the Synthesis of Substituted Phenylboronic Acids

Abstract

Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility is central to the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors.[3][4] This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways to access this versatile class of compounds. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for classical organometallic approaches as well as modern catalytic methods. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic intermediates.

Introduction: The Enduring Importance of Phenylboronic Acids

The significance of substituted phenylboronic acids in contemporary organic chemistry cannot be overstated. Their primary role as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions has revolutionized the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of organic molecules.[5][6] This reaction's broad functional group tolerance, mild conditions, and predictable stereochemistry have made it a favored method for constructing biaryl and substituted aromatic systems, which are common motifs in pharmacologically active compounds.[3]

Beyond their celebrated role in cross-coupling, phenylboronic acids exhibit unique chemical properties that have led to their use in other innovative applications. Their ability to reversibly bind with cis-diols has been harnessed in the development of sensors and smart drug delivery systems.[4][7] Furthermore, they have found applications in materials science and as intermediates in the synthesis of other valuable organoboron compounds.[8]

Given their widespread importance, a thorough understanding of the available synthetic methodologies for preparing substituted phenylboronic acids is crucial for any practicing organic chemist. This guide will provide a detailed exploration of the most reliable and versatile synthetic routes.

Classical Synthesis via Organometallic Intermediates

The traditional and still widely practiced methods for synthesizing phenylboronic acids involve the reaction of an organometallic reagent with a trialkyl borate ester, followed by acidic hydrolysis. The two most common organometallic precursors are Grignard reagents and organolithium species.

2.1. The Grignard Reagent Approach

The reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, such as trimethyl borate or triisopropyl borate, is a robust and scalable method for the preparation of a wide range of substituted phenylboronic acids.[9][10]

Mechanism and Rationale: The reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic boron atom of the trialkyl borate. This forms a boronate intermediate, which is then hydrolyzed under acidic conditions to yield the desired boronic acid. A critical consideration in this reaction is the potential for multiple additions of the Grignard reagent to the boron center, which can lead to the formation of undesired borinic and boronic acid byproducts.[11] To mitigate this, the reaction is typically carried out at low temperatures (e.g., -78 °C) and the Grignard reagent is added slowly to an excess of the trialkyl borate.[12]

Workflow Diagram: Grignard-based Synthesis

Caption: General workflow for the synthesis of phenylboronic acids via the Grignard reagent pathway.

Experimental Protocol: Synthesis of 4-tert-Butylphenylboronic Acid

This protocol is adapted from a study on the synthesis of para-substituted phenylboronic acids.[13]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-4-tert-butylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard solution to -20 °C in an ice-salt bath. In a separate flask, prepare a solution of trimethyl borate (1.4 eq) in anhydrous THF. Add the Grignard solution to the trimethyl borate solution dropwise via a cannula, maintaining the temperature below -15 °C.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Cool the mixture in an ice bath and slowly add aqueous hydrochloric acid (1 M) until the solution is acidic (pH ~2).

-

Work-up and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

Table 1: Comparison of Reaction Parameters for Grignard-based Synthesis of Phenylboronic Acids.[13]

| Phenylboronic Acid | Aryl Halide | Borate Ester | Molar Ratio (Halide:Borate) | Temperature (°C) | Yield (%) |

| 4-tert-Butylphenylboronic acid | 1-bromo-4-tert-butylbenzene | Trimethyl borate | 1:1.4 | -20 | 69.5 |

| 4-iso-Propylphenylboronic acid | 1-bromo-4-iso-propylbenzene | Tributyl borate | 1:1.5 | -10 | 56.6 |

| 4-Chlorophenylboronic acid | p-Chlorobromobenzene | Tributyl borate | 1:2 | -40 | 87.7 |

2.2. The Organolithium Approach

The use of organolithium reagents, generated either by lithium-halogen exchange or by direct deprotonation of an aromatic C-H bond, offers an alternative and often complementary route to phenylboronic acids.[12][14]

Mechanism and Rationale: Similar to the Grignard reaction, the highly nucleophilic organolithium reagent adds to the trialkyl borate.[15] Due to the even greater reactivity of organolithium reagents compared to their Grignard counterparts, these reactions are almost exclusively carried out at very low temperatures (-78 °C) to prevent over-addition.[12] The resulting lithium boronate salt is then hydrolyzed to the boronic acid.

Workflow Diagram: Organolithium-based Synthesis

Caption: General workflow for the synthesis of phenylboronic acids via the organolithium pathway.

Experimental Protocol: Synthesis of Phenylboronic Acid

-

Lithiation: To a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.

-

Borylation: Add trimethyl borate (1.2 eq) dropwise to the phenyllithium solution, ensuring the temperature remains below -70 °C.

-

Hydrolysis: After the addition, allow the reaction to warm slowly to room temperature. Cool the mixture in an ice bath and cautiously add aqueous sulfuric acid (2 M) until the solution is acidic.

-

Work-up and Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solution under reduced pressure. The crude phenylboronic acid can be purified by recrystallization from water.

Modern Catalytic Methods for Phenylboronic Acid Synthesis

While classical organometallic routes are reliable, they can have limitations regarding functional group tolerance. Modern transition-metal-catalyzed methods have emerged as powerful alternatives, often proceeding under milder conditions and with broader substrate scopes.

3.1. Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[16][17] This reaction is a cornerstone of modern organic synthesis for accessing aryl boronate esters, which can be readily hydrolyzed to the corresponding boronic acids if desired.

Mechanism and Rationale: The catalytic cycle of the Miyaura borylation is analogous to that of the Suzuki-Miyaura coupling.[2] It involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to afford the aryl boronate ester and regenerate the Pd(0) catalyst.[17] A base, typically a mild one like potassium acetate, is required for the reaction to proceed efficiently.[18]

Catalytic Cycle Diagram: Miyaura Borylation

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

Experimental Protocol: Synthesis of 4-Methoxycarbonylphenylboronic Acid Pinacol Ester

-

Reaction Setup: In a Schlenk flask, combine methyl 4-bromobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.03 eq).

-

Reaction Execution: Evacuate and backfill the flask with nitrogen three times. Add anhydrous dioxane as the solvent. Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Work-up and Purification: Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

3.2. Iridium-Catalyzed C-H Borylation

A significant advancement in the synthesis of arylboronic acids is the direct borylation of aromatic C-H bonds, catalyzed by iridium complexes.[19][20] This methodology avoids the need for pre-functionalized starting materials like aryl halides, offering a more atom-economical route.

Mechanism and Rationale: The iridium-catalyzed C-H borylation typically proceeds via an Ir(III)/Ir(V) or an Ir(I)/Ir(III) catalytic cycle.[21] The regioselectivity of the reaction is often governed by steric factors, with borylation occurring at the least hindered C-H bond.[22] This provides a complementary regiochemical outcome compared to electrophilic aromatic substitution reactions.

Experimental Protocol: Synthesis of 1,3-Dimethyl-5-(pinacolboranyl)benzene

This protocol is based on the pioneering work in iridium-catalyzed C-H borylation.[23]

-

Catalyst Preparation: In a glovebox, combine [Ir(COD)OMe]₂ (0.015 eq) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 eq) in a reaction vessel.

-

Reaction Setup: To this catalyst mixture, add bis(pinacolato)diboron (1.0 eq) and m-xylene (5.0 eq, serving as both reactant and solvent).

-

Reaction Execution: Seal the vessel and heat the mixture at 80 °C for 16 hours.

-

Work-up and Purification: Cool the reaction to room temperature and remove the excess m-xylene under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired product.

3.3. Photoredox-Mediated Borylation

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and its application to the borylation of aryl halides has provided a mild and efficient alternative to traditional methods.[24][25]

Mechanism and Rationale: In a typical photoredox-mediated borylation, a photocatalyst, such as an iridium or ruthenium complex, is excited by visible light.[26][27] The excited-state photocatalyst can then engage in a single-electron transfer (SET) with the aryl halide to generate an aryl radical. This radical can then react with a diboron species to ultimately form the aryl boronate ester. These reactions often proceed at room temperature and exhibit excellent functional group tolerance.[25]

Purification and Characterization of Phenylboronic Acids

The purification and handling of phenylboronic acids can be challenging due to their tendency to undergo dehydration to form cyclic trimers known as boroxines.[28][29]

Boroxine Formation: The equilibrium between the boronic acid and the boroxine is influenced by factors such as temperature, concentration, and the presence of water.[30][31] While boroxines are often competent coupling partners in Suzuki-Miyaura reactions, as they can hydrolyze back to the boronic acid in situ, their formation can complicate purification and characterization.[29]

Purification Techniques:

-

Recrystallization: This is the most common method for purifying phenylboronic acids. The choice of solvent is crucial to minimize boroxine formation.

-

Acid-Base Extraction: Boronic acids can be converted to their corresponding boronate salts with a base, allowing for extraction into an aqueous layer and separation from non-acidic impurities. Subsequent acidification regenerates the pure boronic acid.[32]

Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR are standard techniques for characterizing the organic framework of the molecule.[33] ¹¹B NMR is particularly useful for distinguishing between the trigonal planar boronic acid and the tetrahedral boronate ester or boroxine.[34][35][36][37]

-

Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic B-O and O-H stretching frequencies.

Conclusion

The synthesis of substituted phenylboronic acids is a mature field with a rich arsenal of synthetic methodologies. From the classical Grignard and organolithium routes to the more modern transition-metal-catalyzed and photoredox approaches, chemists have a variety of tools at their disposal to access these invaluable synthetic intermediates. The choice of method will depend on factors such as the desired substitution pattern, functional group compatibility, and scalability. As the demand for complex organic molecules continues to grow, particularly in the life sciences, the development of even more efficient and sustainable methods for the synthesis of phenylboronic acids will undoubtedly remain an active area of research.

References

- Robbins, D.W.; Hartwig, J.F. Sterically Controlled Alkylation of Arenes through Iridium-Catalyzed C-H Borylation.

-

Wikipedia. Suzuki reaction. [Online] [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] [Link]

-

Chemical Communications (RSC Publishing). Visible-light-driven borylation and phosphorylation of aryl halides by phosphonium ylide organophotoredox catalysis. [Online] [Link]

-

Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. [Online] [Link]

-

National Institutes of Health. Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. [Online] [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. [Online] [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] [Link]

-

ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Online] [Link]

-

Semantic Scholar. Ir-catalyzed proximal and distal C-H borylation of arenes. [Online] [Link]

-

PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Online] [Link]

-

MDPI. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. [Online] [Link]

-

ResearchGate. Polymeric Iridium Catalysts for C–H Borylation of Arenes under Batch and Continuous Flow Conditions. [Online] [Link]

-

Wikipedia. Miyaura borylation. [Online] [Link]

-

Oxford Academic. Catalyst-enabled Site-selectivity in the Iridium-catalyzed C–H Borylation of Arenes. [Online] [Link]

-

Organic Chemistry Portal. Visible-Light Photoredox Borylation of Aryl Halides and Subsequent Aerobic Oxidative Hydroxylation. [Online] [Link]

-

PubMed. Visible-Light Photoredox Borylation of Aryl Halides and Subsequent Aerobic Oxidative Hydroxylation. [Online] [Link]

-

Books. CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. [Online] [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Online] [Link]

-

ACS Publications. Visible-Light Photoredox Borylation of Aryl Halides and Subsequent Aerobic Oxidative Hydroxylation. [Online] [Link]

-

The Journal of Organic Chemistry. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Online] [Link]

-

SpringerLink. Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. [Online] [Link]

-

Chemical Science (RSC Publishing). Photoinduced metal-free borylation of aryl halides catalysed by an in situ formed donor–acceptor complex. [Online] [Link]

-

ACS Publications. Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. [Online] [Link]

- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents. [Online]

-

RSC Publishing. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. [Online] [Link]

-

Journal of the Chemical Society C: Organic (RSC Publishing). Organoboron compounds. Part X. The reaction of lithium with trialkyl borates. [Online] [Link]

-

Semantic Scholar. Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. [Online] [Link]

- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents. [Online]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Online] [Link]

-

ACS Publications. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. [Online] [Link]

-

Globe Thesis. Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. [Online] [Link]

-

Angene. A Class of Borate Ester: Trimethyl Borate. [Online] [Link]

- Google Patents. Process for the preparation of substituted phenylboronic acids. [Online]

-

PubMed Central. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. [Online] [Link]

-

ResearchGate. Synthesis of some para-functionalized phenylboronic acid derivatives. [Online] [Link]

-

ResearchGate. Synthesis of (Azidomethyl)phenylboronic Acids. [Online] [Link]

-

ACS Publications. Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. [Online] [Link]

-

ResearchGate. Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard... [Online] [Link]

-

University of Bristol. Lithiation- Borylation in Synthesis. [Online] [Link]

-

ResearchGate. Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ?. [Online] [Link]

-

ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Online] [Link]

-

Reddit. Self-condensation of phenylboronic acid. [Online] [Link]

-

J-STAGE. boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Online] [Link]

-

ResearchGate. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Online] [Link]

- Google Patents.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications [mdpi.com]

- 8. japsonline.com [japsonline.com]

- 9. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 13. globethesis.com [globethesis.com]

- 14. researchgate.net [researchgate.net]

- 15. Organoboron compounds. Part X. The reaction of lithium with trialkyl borates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 16. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Miyaura Borylation Reaction [organic-chemistry.org]

- 19. Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ir-catalyzed proximal and distal C-H borylation of arenes. | Semantic Scholar [semanticscholar.org]

- 21. academic.oup.com [academic.oup.com]

- 22. Sterically Controlled Alkylation of Arenes through Iridium-Catalyzed C-H Borylation | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 23. researchgate.net [researchgate.net]

- 24. Visible-light-driven borylation and phosphorylation of aryl halides by phosphonium ylide organophotoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. Visible-Light Photoredox Borylation of Aryl Halides and Subsequent Aerobic Oxidative Hydroxylation [organic-chemistry.org]

- 26. Visible-Light Photoredox Borylation of Aryl Halides and Subsequent Aerobic Oxidative Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. reddit.com [reddit.com]

- 30. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 31. researchgate.net [researchgate.net]

- 32. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. researchgate.net [researchgate.net]

- 35. books.rsc.org [books.rsc.org]

- 36. pubs.acs.org [pubs.acs.org]

- 37. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to (5-Butoxy-2,4-dichlorophenyl)boronic acid (CAS No. 1256354-88-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(5-Butoxy-2,4-dichlorophenyl)boronic acid, identified by CAS number 1256354-88-7, is a synthetically versatile organoboron compound. As a member of the arylboronic acid family, it serves as a crucial building block in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern—a butoxy group and two chlorine atoms on the phenyl ring—imparts specific steric and electronic properties that can be strategically exploited in the design and synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and its primary applications, with a particular focus on its utility in the Suzuki-Miyaura coupling reaction—a cornerstone of contemporary drug discovery and development.[1][2][3]

Core Structural and Physicochemical Profile

(5-Butoxy-2,4-dichlorophenyl)boronic acid is a white crystalline solid at room temperature.[1] It is generally soluble in organic solvents such as ethanol and dimethylformamide, while exhibiting insolubility in water.[1] The key structural and physicochemical parameters are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1256354-88-7 | [] |

| IUPAC Name | (5-Butoxy-2,4-dichlorophenyl)boronic acid | [] |

| Molecular Formula | C₁₀H₁₃BCl₂O₃ | [] |

| Molecular Weight | 262.9 g/mol | [] |

| SMILES | CCCCOC1=CC(B(O)O)=C(Cl)C=C1Cl | [5] |

| Appearance | White crystalline solid | [1] |

| Melting Point | Approximately 150-152 °C | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMF), insoluble in water | [1] |

The presence of the boronic acid functional group is central to the reactivity of this molecule. Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom, allowing them to engage in a variety of chemical transformations.[2]

Synthesis of (5-Butoxy-2,4-dichlorophenyl)boronic acid

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of (5-Butoxy-2,4-dichlorophenyl)boronic acid.

Experimental Protocol

Step 1: Formation of Sodium 2,4-dichlorophenylboronate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichlorophenylboronic acid in ethanol.

-

To this solution, add an equimolar amount of sodium hydroxide, also dissolved in ethanol.

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure the complete formation of the sodium salt.

Step 2: Etherification to Yield (5-Butoxy-2,4-dichlorophenyl)boronic acid

-

To the solution of sodium 2,4-dichlorophenylboronate, add a slight excess of bromobutane.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

The resulting residue can be purified by an appropriate method, such as recrystallization or column chromatography, to yield the final product.[1]

The Suzuki-Miyaura Coupling Reaction: A Key Application

The paramount application of (5-Butoxy-2,4-dichlorophenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[1][6] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals.[2][3]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (or pseudohalide) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is typically facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic partners on the palladium(II) complex are coupled, forming the desired product and regenerating the palladium(0) catalyst.

Sources

- 1. chembk.com [chembk.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4-BUTOXY-3,5-DICHLOROPHENYLBORONIC ACID | 1218790-72-7 [smolecule.com]

- 5. 1256354-88-7|(5-Butoxy-2,4-dichlorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of dichlorophenylboronic acid derivatives

An In-depth Technical Guide to the Solubility and Stability of Dichlorophenylboronic Acid Derivatives

Introduction

Dichlorophenylboronic acids are a pivotal class of organoboron compounds, widely utilized as key building blocks in synthetic organic chemistry. Their prominence is largely due to their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation for synthesizing complex molecules, including biaryl-containing active pharmaceutical ingredients (APIs).[1] Beyond synthesis, the boronic acid moiety itself is a unique pharmacophore, capable of forming reversible covalent bonds with diols, a feature exploited in drug design for enzyme inhibition and saccharide sensing.[1][2]

However, the successful application of dichlorophenylboronic acid derivatives in research and drug development is critically dependent on two fundamental physicochemical properties: solubility and stability . Their electron-deficient nature, imparted by the two chlorine substituents, significantly influences both characteristics. Low solubility can hinder reaction kinetics, complicate purification, and create challenges for formulation, while instability can lead to reagent decomposition, reduced reaction yields, and the generation of process impurities.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the . It moves beyond a simple listing of properties to explain the underlying chemical principles, offers field-proven experimental protocols for assessment, and discusses strategies to mitigate common challenges.

Core Physicochemical Properties: The Impact of Dichloro-Substitution

The presence of two chlorine atoms on the phenyl ring profoundly impacts the electronic properties and behavior of the boronic acid group.

Electronic Effects and Acidity

Chlorine atoms are electron-withdrawing groups (EWGs) due to their high electronegativity. This inductive effect pulls electron density away from the aromatic ring and, consequently, from the boron atom. This increased Lewis acidity makes the boron atom more electrophilic and lowers the pKa of the boronic acid group compared to unsubstituted phenylboronic acid.[2] The pKa of a typical arylboronic acid is around 9, but the presence of EWGs can lower this value, making the compound more acidic.[1][2] This has direct implications for solubility, as the compound's ionization state will change significantly across a physiological or reaction-relevant pH range.[4][5]

Dehydration and Boroxine Formation

A characteristic feature of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium is influenced by factors such as concentration, temperature, and the presence of water. In the solid state, dichlorophenylboronic acids often exist as a mixture of the free acid and the boroxine anhydride. While this is a reversible process, the formation of the less polar boroxine can impact dissolution rates and apparent solubility.[6]

Solubility of Dichlorophenylboronic Acid Derivatives

Solubility is a critical parameter that dictates the utility of a compound in both synthetic and biological applications. For dichlorophenylboronic acids, solubility is a complex interplay of solvent polarity, pH, and the specific substitution pattern of the chlorine atoms.

Factors Influencing Solubility

-

Solvent Choice: Arylboronic acids generally exhibit higher solubility in polar aprotic solvents like ethers (e.g., THF, diethyl ether) and ketones (e.g., acetone), moderate solubility in solvents like chloroform, and very low solubility in nonpolar hydrocarbon solvents (e.g., hexane, methylcyclohexane).[7][8] This makes hydrocarbons useful as anti-solvents for purification and crystallization.

-

pH: The solubility of boronic acids in aqueous media is highly pH-dependent.[5] At a pH below their pKa, they exist predominantly in the neutral, less soluble R-B(OH)₂ form. As the pH increases to and above the pKa, the boronic acid is deprotonated to the more soluble anionic boronate species [R-B(OH)₃]⁻.[4] Therefore, aqueous solubility is expected to increase significantly in basic solutions.

-

Isomer Position: The relative positions of the two chlorine atoms (e.g., 2,4- vs. 3,4- vs. 3,5-) can influence crystal lattice energy and the molecule's overall dipole moment. These differences can lead to variations in solubility among isomers, although this effect is often less pronounced than the impact of solvent or pH.

Quantitative Solubility Data

Precise, comparative quantitative solubility data for all dichlorophenylboronic acid isomers across a wide range of solvents is not extensively documented in the literature.[9] The table below provides a qualitative and semi-quantitative summary based on vendor data and the known behavior of arylboronic acids.

| Isomer | CAS Number | Methanol | Acetone | Chloroform | Water (Neutral pH) |

| 2,3-Dichlorophenylboronic acid | 151169-74-3 | Soluble | Data not available | Data not available | Low |

| 2,4-Dichlorophenylboronic acid | 68716-47-2 | Soluble[6] | Data not available | Data not available | Low |

| 3,4-Dichlorophenylboronic acid | 151169-75-4 | Data not available | Slightly Soluble[4] | Very Slightly Soluble[4] | Low |

| 3,5-Dichlorophenylboronic acid | 67492-50-6 | Data not available | Data not available | Data not available | Low |

Note: "Soluble," "Slightly Soluble," and "Low" are qualitative terms. For precise applications, experimental determination as described in the protocol below is mandatory.

Experimental Protocol: Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[3][10] This protocol is adapted from established methodologies like the OECD Test Guideline 105.

Objective: To determine the equilibrium solubility of a dichlorophenylboronic acid isomer in a specific solvent at a controlled temperature.

Materials:

-

Dichlorophenylboronic acid isomer (solid)

-

Solvent of interest (e.g., water, pH 7.4 buffer, acetonitrile, ethyl acetate)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath (e.g., set to 25 °C)

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Validated HPLC-UV or UV-Vis spectrophotometer

-

Analytical balance, volumetric flasks, pipettes

Procedure:

-

Preparation: Add an excess amount of the solid dichlorophenylboronic acid to a vial containing a known volume of the solvent. The key is to ensure undissolved solid remains at the end of the experiment.[11]

-

Equilibration: Seal the vials and place them in the shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. For some compounds, equilibrium may be reached faster, which can be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles. The first few drops should be discarded to saturate the filter membrane and avoid adsorption effects.

-

Quantification: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV).[9]

-

Analysis: Analyze the diluted sample using the analytical method to determine its concentration.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Stability and Degradation Pathways

Arylboronic acids are susceptible to several degradation pathways that cleave the critical carbon-boron (C–B) bond. Understanding these pathways is essential for defining appropriate storage conditions, reaction parameters, and analytical methods. For dichlorophenylboronic acids, the two primary concerns are protodeboronation and oxidation.

Protodeboronation: The Major Non-Oxidative Degradation

Protodeboronation (or protodeborylation) is the cleavage of the C–B bond by a proton source, replacing the boronic acid group with a hydrogen atom, yielding dichlorobenzene as the degradant.[12] This is a common side reaction in Suzuki couplings and a primary cause of instability in aqueous or protic environments.[12]

The rate of protodeboronation is highly dependent on pH, the specific boronic acid, and temperature.[13][14] Studies have shown that both acid-catalyzed and base-catalyzed mechanisms exist.[12] For electron-deficient arylboronic acids, such as the dichloro-substituted derivatives, the base-catalyzed pathway is particularly relevant. Under basic conditions, the compound exists as the anionic boronate, which can be susceptible to protonolysis by water.[1][13] The presence of ortho-halogen substituents can further accelerate this process.[13]

Stability-Indicating HPLC-UV Method

A robust analytical method is the cornerstone of any stability study.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable. [15]* Mobile Phase: A gradient elution is often required to separate the dichlorophenylboronic acid from its more nonpolar (dichlorobenzene) and more polar (boric acid) degradants. A common mobile phase system is:

-

Mobile Phase A: Water with 0.1% formic or phosphoric acid (the acidic modifier helps to ensure consistent ionization and good peak shape). [16] * Mobile Phase B: Acetonitrile or Methanol.

-

-

Detection: UV detection is appropriate. The wavelength should be set at an absorbance maximum for the dichlorophenylboronic acid, typically in the range of 220-260 nm. A photodiode array (PDA) detector is highly recommended to aid in peak purity assessment.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30 °C, for reproducibility.

Strategies for Enhancing Solubility and Stability

When intrinsic solubility or stability is insufficient, several strategies can be employed.

-

Formulation with Excipients: For aqueous formulations, solubility can be enhanced by forming reversible boronate esters with polyols like mannitol or sorbitol. This strategy is used in the formulation of the drug Velcade® (bortezomib). [17]The formation of the ester can also increase the pKa of the boron species. [5]* pH Control: Maintaining the pH of solutions in a range where the boronic acid is most stable is crucial. For many arylboronic acids, protodeboronation is slowest around pH 5. [3]Storage of stock solutions should be in appropriate buffers or with acid stabilizers. [1][13]* Formation of Stable Derivatives: For long-term storage or to prevent decomposition during reactions, dichlorophenylboronic acids can be converted to more stable derivatives. Boronate esters, such as pinacol esters or the highly stable N-methyliminodiacetic acid (MIDA) boronates, protect the boronic acid group from degradation. [18][19]These protecting groups can be cleaved in situ under specific reaction conditions to release the active boronic acid. [19]

Conclusion

Dichlorophenylboronic acid derivatives are powerful reagents in chemical synthesis and drug discovery, but their utility is directly tied to a thorough understanding of their solubility and stability. The electron-withdrawing nature of the chloro-substituents enhances Lewis acidity but also increases susceptibility to degradation pathways like protodeboronation. A systematic approach, grounded in sound analytical science, is paramount for success. By implementing robust experimental protocols to quantify solubility and assess stability under forced degradation conditions, researchers can de-risk their projects, ensure the quality of their materials, and develop reliable processes. Furthermore, strategic choices regarding solvent systems, pH control, and the use of stable derivatives can effectively mitigate the inherent challenges associated with these valuable compounds, enabling their full potential to be realized in the laboratory and beyond.

References

- Cozzi, P. et al. Green methodology for hydroxylation of aryl boronic acid in open air using sodium ascorbate.

- Oxidative hydroxylation of aryl boronic acid catalyzed by Co-porphyrin complexes via blue-light irradiation.

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

-

Priyanka, O. (2014). Ich guidelines for stability studies. SlideShare. [Link]

- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165.

- Alsante, K. M., et al. (2003). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. American Pharmaceutical Review.

- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165.

-

LibreTexts. (2021). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

-

Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

-

Bleszynski, M. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. [Link]

- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.

-

Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]

- Scott, P. J. H., et al. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Organic Letters, 21(7), 2505–2509.

-

Wikipedia. Protodeboronation. [Link]

-

ResolveMass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

- Marques, M. R. C. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-9.

- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274.

- International Journal of Pharmaceutical Sciences and Research. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

- van der Loop, M. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Hogeschool van Arnhem en Nijmegen.

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.

- Wen, H. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 7(1), E5.

- Wang, B., et al. (2007). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 63(33), 7891–7901.

-

Zhang, L. (2016). Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. Figshare. [Link]

- Google Patents. (2016). CN105823840A - High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid.

-

D'hooghe, M., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

- Muselík, J., et al. (2012). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech, 13(3), 1000–1007.

-

Arp, P. A., et al. (1987). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. ResearchGate. [Link]

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3845–3854.

-

PubChem. (2,4-dichlorophenyl)boronic acid. [Link]

- Silva, F., et al. (2021).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Dichlorophenylboronic acid | 68716-47-2 [amp.chemicalbook.com]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. d-nb.info [d-nb.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. quora.com [quora.com]

- 12. Protodeboronation - Wikipedia [en.wikipedia.org]

- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 16. CN105823840A - High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid - Google Patents [patents.google.com]

- 17. openaccessjournals.com [openaccessjournals.com]

- 18. researchgate.net [researchgate.net]

- 19. PubChemLite - (2,4-dichlorophenyl)boronic acid (C6H5BCl2O2) [pubchemlite.lcsb.uni.lu]

physical properties like melting point of (5-Butoxy-2,4-dichlorophenyl)boronic acid

An In-depth Technical Guide to the Physicochemical Properties of (5-Butoxy-2,4-dichlorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of (5-Butoxy-2,4-dichlorophenyl)boronic acid

(5-Butoxy-2,4-dichlorophenyl)boronic acid, identified by its CAS Number 1256354-88-7, is a substituted arylboronic acid of significant interest in modern organic synthesis and medicinal chemistry.[1][][3][4][5] Its structural architecture, featuring a dichlorinated phenyl ring coupled with a butoxy ether group, offers a unique combination of steric and electronic properties. These attributes make it a valuable building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation for creating complex molecules, including novel drug candidates and advanced materials.[6][7]

Boronic acids, in general, are recognized for their stability, relatively low toxicity, and versatile reactivity.[6] They serve as bioisosteres of carboxylic acids and their Lewis acidic nature is fundamental to their chemical behavior.[6] The specific substitution pattern of (5-Butoxy-2,4-dichlorophenyl)boronic acid—with two electron-withdrawing chlorine atoms and an electron-donating butoxy group—modulates the reactivity of the boronic acid moiety, influencing reaction kinetics and yields in synthetic applications. This guide provides a detailed examination of its physical properties, with a core focus on the melting point as a critical indicator of purity and identity.

Physicochemical Properties: A Quantitative Overview

The reliable characterization of a chemical reagent is paramount for reproducible and successful research. Below is a summary of the available physicochemical data for (5-Butoxy-2,4-dichlorophenyl)boronic acid. It is crucial to note that while some data is derived from predictive models, it provides a valuable baseline for experimental work.

| Property | Value | Data Type | Source |

| CAS Number | 1256354-88-7 | Identifier | [1][][8] |

| Molecular Formula | C₁₀H₁₃BCl₂O₃ | Calculated | [1][][8] |

| Molecular Weight | 262.93 g/mol | Calculated | [1][][8] |

| Melting Point | ~150-152 °C | Predicted/Approximate | [8] |

| Boiling Point | 403.9 ± 55.0 °C | Predicted | [8] |

| Density | 1.30 ± 0.1 g/cm³ | Predicted | [8] |

| pKa | 7.65 ± 0.58 | Predicted | [8] |

| Appearance | White crystalline solid | Observational | [8] |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMF); Insoluble in water | Qualitative | [8] |

In-Depth Analysis: The Melting Point and Structural Context

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. It provides a primary indication of purity; pure compounds typically exhibit a sharp melting range (0.5-1.0 °C), whereas impurities lead to a depressed and broadened melting range.

The predicted melting point of approximately 150-152 °C for (5-Butoxy-2,4-dichlorophenyl)boronic acid is plausible when examined in the context of its structural analogues.[8] The melting points of various dichlorophenylboronic acid isomers vary significantly, demonstrating the profound impact of substituent placement on crystal lattice energy:

-

2,3-Dichlorophenylboronic acid: 125 °C (decomposes)

-

2,4-Dichlorophenylboronic acid: 246-249 °C

-

3,4-Dichlorophenylboronic acid: 280-285 °C[9]

The high melting points of the 2,4- and 3,4-isomers suggest highly stable crystal packing, likely facilitated by intermolecular hydrogen bonding between the boronic acid groups and favorable dipole-dipole interactions. The introduction of the flexible n-butoxy group in (5-Butoxy-2,4-dichlorophenyl)boronic acid would be expected to disrupt the efficiency of this crystal packing. This disruption of intermolecular forces logically results in a lower melting point compared to its parent compound, 2,4-dichlorophenylboronic acid, lending credibility to the predicted range of 150-152 °C. Further comparison with 5-Butoxy-2-fluorophenylboronic acid, which has a reported melting point of 75-80 °C, reinforces this trend; the replacement of two chlorine atoms with a single, smaller fluorine atom further alters the intermolecular forces and crystal packing, leading to a different melting behavior.[10]

A Self-Validating Protocol for Experimental Melting Point Determination

To establish a definitive, trustworthy melting point for (5-Butoxy-2,4-dichlorophenyl)boronic acid, a rigorous, self-validating experimental protocol is essential. The following methodology incorporates internal calibration and precision control, ensuring the integrity of the results.

I. Principle

This protocol employs the capillary melting point method using a digital apparatus (e.g., a Mel-Temp or similar device). The temperature at which the solid sample transitions from a crystalline solid to a liquid is observed and recorded. The protocol's self-validating nature comes from the mandatory calibration check of the apparatus against certified standards before measuring the target compound.

II. Materials and Equipment

-

(5-Butoxy-2,4-dichlorophenyl)boronic acid sample

-

Digital melting point apparatus

-

Certified melting point standards (e.g., Benzophenone, 48-50 °C; Benzoic acid, 121-123 °C; Salicylic Acid, 158-160°C)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Watch glass

III. Experimental Workflow

Caption: Workflow for Rigorous Melting Point Determination

IV. Step-by-Step Methodology

-

Apparatus Calibration:

-

Causality: The accuracy of the thermometer in the heating block can drift. Calibration ensures the measured temperature reflects the true temperature.

-

Select a certified standard with a melting point near the expected value of the sample (e.g., Salicylic Acid, M.P. 158-160 °C).

-

Load a capillary tube with 2-3 mm of the standard.

-

Heat the apparatus at a rate of 1-2 °C per minute.

-

Record the melting range of the standard. If the observed value is outside the certified range, a correction factor must be applied to all subsequent measurements.

-

-

Sample Preparation:

-

Causality: A uniform, finely ground powder ensures efficient and even heat transfer throughout the sample, leading to a sharper, more accurate melting point.

-

Place a small amount of (5-Butoxy-2,4-dichlorophenyl)boronic acid on a clean, dry watch glass.

-

If the crystals are large, gently grind them to a fine powder using a mortar and pestle.

-

-

Capillary Loading:

-

Causality: An appropriate sample height is critical. Too much sample will cause a broad melting range due to the temperature gradient across the sample.

-

Invert a capillary tube and press the open end into the powdered sample until a small amount enters the tube.

-

Tap the sealed end of the capillary on a hard surface, or drop it down a long glass tube, to compact the powder into a dense plug 2-3 mm high at the bottom.

-

-

Rapid Determination (Optional but Recommended):

-

Causality: To save time, a rapid preliminary run establishes the approximate melting temperature.

-

Place the loaded capillary into the apparatus.

-

Heat at a fast rate (e.g., 10-15 °C per minute).

-

Note the approximate temperature at which the sample melts. This value will be used to set the parameters for the precise measurement.

-

-

Precise Determination:

-

Causality: A slow heating rate (1-2 °C/minute) is crucial for allowing the temperature of the heating block, thermometer, and sample to remain in thermal equilibrium. This is the single most important factor for obtaining an accurate melting point.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.

-

Insert a fresh capillary with the sample.

-

Set the starting temperature to ~15 °C below the approximate melting point and begin heating at a rate of 1-2 °C per minute.

-

Observe the sample closely through the magnifying lens.

-

Record T_onset: The temperature at which the first drop of liquid becomes visible.

-

Record T_clear: The temperature at which the last crystal of the solid melts completely into a clear liquid.

-

The melting point is reported as the range: T_onset – T_clear.

-

-

Data Validation:

-

Repeat the precise determination at least two more times with fresh samples. The recorded melting ranges should be consistent (within 0.5 °C).

-

Safety and Handling

As with all chemical reagents, (5-Butoxy-2,4-dichlorophenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust. May cause respiratory irritation.

-

Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a cool (2-8°C), dry place in a tightly sealed container.[1]

Conclusion

(5-Butoxy-2,4-dichlorophenyl)boronic acid is a key synthetic intermediate whose physical properties are integral to its effective use. While its melting point is reported in chemical literature as approximately 150-152 °C, this value should be experimentally verified for any new batch to ensure purity and identity. The detailed, self-validating protocol provided in this guide offers a robust framework for obtaining a precise and reliable melting point, a critical step in maintaining the high standards of scientific integrity and reproducibility required in research and development.

References

-

PubChem. (n.d.). 3,5-Dichlorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Neto, A. F., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(9), 1433. Retrieved from [Link]

-

ChemBK. (2024). Boronic acid, B-(5-butoxy-2,4-dichlorophenyl)-. Retrieved from [Link]

-

Myreida. (n.d.). 5-Butoxy-2,4-dichlorophenylboronic acid. Retrieved from [Link]

-

eScholarship.org. (2023). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Retrieved from [Link]

-

LookChem. (n.d.). Cas 849062-31-3, 5-Butoxy-2-fluorophenylboronic acid. Retrieved from [Link]

Sources

- 1. 1256354-88-7|(5-Butoxy-2,4-dichlorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. (5-Butoxy-2,4-dichlorophenyl)boronic acid 1256354-88-7 [ruichubio.com]

- 4. 1256354-88-7 CAS Manufactory [m.chemicalbook.com]

- 5. 5-丁氧基-2,4-二氯苯基硼酸 - CAS:1256354-88-7 - 北京迈瑞达科技有限公司 [mreda.com.cn]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 4-BUTOXY-3,5-DICHLOROPHENYLBORONIC ACID | 1218790-72-7 [smolecule.com]

- 8. chembk.com [chembk.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. lookchem.com [lookchem.com]

Exploring the Electronic Effects of Substituents on Phenylboronic Acid: A Technical Guide for Researchers

Introduction

Phenylboronic acids (PBAs) and their derivatives have emerged as a versatile class of molecules with significant applications across chemistry, materials science, and medicine. Their utility is fundamentally linked to the Lewis acidic nature of the boron atom and its unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a common moiety in biologically important molecules like carbohydrates.[1][2][3] This guide provides an in-depth exploration of how electronic effects, modulated by substituents on the phenyl ring, influence the chemical and physical properties of PBAs. Understanding these structure-activity relationships is paramount for the rational design of novel sensors, drug delivery systems, and catalysts.[4][5][6][7]

The core of a phenylboronic acid's functionality lies in the equilibrium between its neutral, trigonal planar (sp² hybridized) form and its anionic, tetrahedral (sp³ hybridized) boronate form.[8] The acidity of the boronic acid, quantified by its pKa value, dictates the position of this equilibrium at a given pH. Substituents on the phenyl ring can profoundly alter the electron density at the boron center, thereby tuning the pKa and, consequently, the diol binding affinity.[9][10]

This guide will delve into the theoretical underpinnings of these electronic effects, provide practical experimental protocols for their characterization, and showcase their application in various fields of research and development.

The Influence of Substituents on the Acidity of Phenylboronic Acid

The Lewis acidity of the boron atom in phenylboronic acid is a critical determinant of its reactivity. Electron-withdrawing groups (EWGs) attached to the phenyl ring increase the Lewis acidity, resulting in a lower pKa value.[9][11] Conversely, electron-donating groups (EDGs) decrease the Lewis acidity, leading to a higher pKa. This relationship can be quantitatively described by the Hammett equation, which correlates the reaction rates and equilibrium constants of substituted aromatic compounds.[12][13][14]

The Hammett equation is given by:

log(K/K₀) = σρ

Where:

-

K is the equilibrium constant for the substituted phenylboronic acid.

-

K₀ is the equilibrium constant for the unsubstituted phenylboronic acid.

-

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.[13][14]

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[13][14]

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which is the case for the deprotonation of phenylboronic acids.[13]

Impact of Substituent Position

The position of the substituent on the phenyl ring—ortho, meta, or para—has a significant impact on its electronic effect.

-

Para-substituents: Exert both inductive and resonance effects. A strong electron-withdrawing group in the para position, such as a nitro group (-NO₂), will significantly lower the pKa.

-

Meta-substituents: Primarily exert an inductive effect. The influence on pKa is generally less pronounced compared to the para position.

-

Ortho-substituents: Can exert a combination of inductive, resonance, and steric effects.[9] Steric hindrance can sometimes decrease the Lewis acidity.[9] Additionally, ortho-substituents can engage in intramolecular interactions with the boronic acid moiety, further influencing its properties.[15] For instance, an ortho-fluoro substituent can form an intramolecular hydrogen bond, which increases the acidity.[10]

The following table summarizes the pKa values for a selection of substituted phenylboronic acids, illustrating the impact of various substituents.

| Substituent (Position) | Hammett Constant (σ) | pKa |

| H | 0.00 | ~8.8 |

| 4-OCH₃ | -0.27 | ~9.3 |

| 4-CH₃ | -0.17 | ~9.1 |

| 3-Cl | 0.37 | ~8.2 |

| 4-Cl | 0.23 | ~8.5 |

| 3-NO₂ | 0.71 | ~7.8 |

| 4-NO₂ | 0.78 | ~7.1 |

Note: pKa values are approximate and can vary with experimental conditions.

Phenylboronic Acid-Diol Interactions

The reversible formation of cyclic boronate esters with diols is a hallmark of phenylboronic acid chemistry.[1][2][3] This interaction is highly dependent on both the pKa of the boronic acid and the pH of the solution. The binding affinity is generally stronger at pH values above the pKa of the boronic acid, where the more nucleophilic tetrahedral boronate species is prevalent.[1][3]

The equilibrium can be depicted as follows:

Substituents that lower the pKa of the phenylboronic acid enhance its ability to bind diols at physiological pH (~7.4). This principle is extensively utilized in the design of glucose sensors, where a low pKa is desirable for effective glucose binding in biological fluids.[4][11] The stability of the resulting boronate ester is influenced by several factors, including the acidity of the diol, the steric compatibility between the boronic acid and the diol, and the electronic nature of the substituents on the phenylboronic acid.[16][17]

Experimental Methodologies for Characterization

A variety of analytical techniques are employed to characterize the electronic effects of substituents on phenylboronic acids.

Determination of pKa

Accurate determination of the pKa is crucial for understanding the behavior of a substituted phenylboronic acid.

Protocol: Potentiometric Titration

-

Preparation of Solutions:

-

Prepare a standard solution of the phenylboronic acid derivative (e.g., 10 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Place a known volume of the boronic acid solution in a beaker with a magnetic stirrer.

-

Immerse a calibrated pH electrode and a temperature probe into the solution.

-

Titrate the boronic acid solution with the standardized base, adding small, precise aliquots.

-

Record the pH after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point.

-

Alternatively, use a Gran plot or derivative methods for more precise determination.

-

Spectroscopic Analysis

Spectroscopic methods are invaluable for probing the electronic structure and interactions of phenylboronic acids.

1. UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to monitor the changes in the electronic transitions of the phenyl ring upon substitution and upon binding to diols. The formation of a boronate ester can lead to shifts in the absorption maxima (λ_max), which can be used to determine binding constants.[16]

2. Fluorescence Spectroscopy

For fluorescent phenylboronic acid derivatives, changes in fluorescence intensity or emission wavelength upon diol binding can be a highly sensitive method for studying these interactions.[17][18][19] This principle is the basis for many fluorescent glucose sensors.[6][19]

Protocol: Fluorescence Titration for Diol Binding

-

Solution Preparation:

-

Prepare a stock solution of the fluorescent phenylboronic acid derivative in a buffered aqueous solution at a pH where binding is expected.

-

Prepare a series of solutions of the diol (e.g., glucose) of varying concentrations.

-

-

Measurement:

-

To a constant concentration of the fluorescent boronic acid, add increasing concentrations of the diol.

-

After each addition, record the fluorescence spectrum.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at a specific wavelength against the diol concentration.

-

Fit the data to a suitable binding isotherm (e.g., 1:1 binding model) to determine the association constant (Ka).

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for studying the dynamics of boronic acid-diol interactions.

-

¹¹B NMR: The chemical shift of the boron nucleus is highly sensitive to its hybridization state. A significant upfield shift is observed upon the transition from the sp²-hybridized boronic acid to the sp³-hybridized boronate ester, providing a direct probe of diol binding.[1][2][3] ¹¹B NMR can be used to determine the pKa of boronic acids by monitoring the chemical shift as a function of pH.[1][2][3][20]

-

¹H and ¹³C NMR: These techniques provide detailed information about the structure of the phenylboronic acid and its derivatives. Changes in the chemical shifts of the aromatic protons upon substitution can be correlated with Hammett parameters.[12]

-

¹⁷O NMR: Can provide insights into the electronic and steric effects of substituents, as well as hydrogen bonding and dimerization equilibria.[21]

-

¹⁹F NMR: Useful for studying fluorinated phenylboronic acids, as the fluorine chemical shift is sensitive to changes in the electronic environment.[10]

Applications in Drug Development and Research

The ability to tune the electronic properties of phenylboronic acids has led to their widespread use in various biomedical applications.

Glucose Sensing

The development of continuous glucose monitoring systems is a major area of research for diabetes management. Phenylboronic acid-based fluorescent sensors are a promising technology in this field.[6] By incorporating electron-withdrawing groups, the pKa of the boronic acid can be lowered to the physiological range, enabling sensitive and reversible glucose binding.[11]

Drug Delivery

Phenylboronic acid-containing polymers can be used to create "smart" drug delivery systems that release their therapeutic payload in response to specific stimuli, such as changes in pH or glucose concentration.[4][7][22][23] For example, a drug can be encapsulated within a hydrogel cross-linked with boronate esters. In the presence of high glucose concentrations, the glucose competes for binding to the boronic acid moieties, leading to the disassembly of the hydrogel and release of the drug.[17][18]

Enzyme Inhibition

The tetrahedral geometry of the boronate anion mimics the transition state of serine proteases, making boronic acid derivatives potent inhibitors of these enzymes. The electronic properties of the substituents on the phenyl ring can be modulated to optimize the binding affinity and selectivity for the target enzyme.

Bioconjugation and Labeling

The reaction of boronic acids with diols provides a powerful method for the selective labeling and immobilization of biomolecules, such as glycoproteins, on surfaces or nanoparticles.[6]

Conclusion